molecular formula C11H12FN3 B3092246 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine CAS No. 1226221-27-7

5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine

Cat. No.: B3092246
CAS No.: 1226221-27-7
M. Wt: 205.23
InChI Key: CFBPHFYYWGELKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in drug discovery and medicinal chemistry. nih.gov Its metabolic stability and versatile chemical nature allow for the synthesis of a vast number of derivatives with a wide spectrum of biological activities. nih.govmdpi.com The presence of this scaffold in numerous clinically approved drugs underscores its importance as a "privileged structure"—a molecular framework that is able to bind to multiple biological targets. mdpi.com

Pyrazole-containing molecules have demonstrated efficacy across a broad range of therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic applications. nih.govmdpi.com The structural versatility of the pyrazole ring allows it to act as a bioisosteric replacement for other chemical groups, enhancing properties like potency, selectivity, and pharmacokinetic profiles. mdpi.com For example, the N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules like enzymes and receptors. mdpi.com

Several blockbuster drugs are built upon a pyrazole core, demonstrating the scaffold's therapeutic value.

Compound NameTherapeutic UseMechanism of Action
CelecoxibAnti-inflammatory, AnalgesicSelective COX-2 Inhibitor
SildenafilErectile Dysfunction, Pulmonary HypertensionPhosphodiesterase-5 (PDE5) Inhibitor
ZanubrutinibAnticancer (B-cell malignancies)Bruton's Tyrosine Kinase (BTK) Inhibitor
EltrombopagThrombocytopeniaThrombopoietin Receptor Agonist
FipronilInsecticideGABA-A Receptor Antagonist

Overview of the Aminopyrazole Scaffold in Pharmaceutical Research and Ligand Design

Within the broad family of pyrazole derivatives, the aminopyrazole scaffold is particularly noteworthy. nih.gov The introduction of an amino group onto the pyrazole ring creates a versatile framework that can form multiple hydrogen bonds, a key feature for potent and selective ligand-protein interactions. nih.gov Aminopyrazoles are recognized as advantageous templates in drug design, particularly as inhibitors of protein kinases, a class of enzymes heavily implicated in cancer and inflammatory diseases. nih.gov

The position of the amino group on the pyrazole ring (at the 3, 4, or 5-position) significantly influences the compound's biological activity and target selectivity. nih.gov

3-Aminopyrazoles: This scaffold is a well-established adenine-mimetic and is frequently used in the design of kinase inhibitors. nih.gov It can establish key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. nih.gov

4-Aminopyrazoles: Derivatives of this scaffold have shown promise as anti-inflammatory and antioxidant agents. nih.gov

5-Aminopyrazoles: This class of compounds is highly versatile and has been extensively explored for a range of activities, including as inhibitors of p38 MAPK and Bruton's tyrosine kinase (BTK), as well as anticancer, antibacterial, and antimalarial agents. nih.gov

The aminopyrazole core is a key component in numerous investigational drugs, particularly those targeting protein kinases.

Aminopyrazole-based ActivityTarget Class/EnzymeTherapeutic Area
Kinase InhibitionCDKs, FGFR, JNK3, p38 MAPK, BTKOncology, Inflammation, Neurodegenerative Diseases
AnticancerVarious (e.g., microtubule destabilization)Oncology
Anti-infectiveBacterial and Fungal TargetsInfectious Diseases
AntimalarialPlasmodium falciparum targetsInfectious Diseases

Research Rationale for 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine as a Subject of Academic Investigation

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, a strong rationale for its synthesis and investigation can be inferred from the established principles of medicinal chemistry and the known properties of its constituent fragments. The academic investigation of this molecule would likely be driven by a hypothesis-based approach to drug design, aiming to combine known pharmacologically active motifs to create a novel compound with potentially enhanced or unique biological activity.

The rationale can be broken down by analyzing its structural components:

3-Aminopyrazole (B16455) Core: As previously discussed, this scaffold is a proven pharmacophore for targeting a variety of enzymes, most notably protein kinases. Its ability to mimic adenine (B156593) and form critical hydrogen bonds makes it an excellent starting point for designing enzyme inhibitors. The primary amino group at the 3-position is crucial for these interactions.

2-(4-fluorophenyl) Group: The substitution of a phenyl ring at the N2 position is a common strategy in pyrazole-based drug design. The introduction of a fluorine atom, specifically at the para-position of this ring, is a deliberate medicinal chemistry tactic. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, often leading to improved metabolic stability (by blocking sites of oxidative metabolism), increased binding affinity to target proteins, and enhanced membrane permeability. nih.govmdpi.com

5-Ethyl Group: The substituent at the C5 position of the pyrazole ring plays a critical role in defining the molecule's interaction with its biological target. An ethyl group provides a small, hydrophobic moiety that can probe and occupy specific pockets within a protein's binding site. Varying the size and nature of this alkyl group is a standard method for optimizing a compound's potency and selectivity for its intended target over other related proteins. nih.gov

Therefore, the synthesis and academic investigation of this compound would be a logical step in a drug discovery program. Researchers would be motivated to explore whether the specific combination of the 3-amino group, the 4-fluorophenyl substituent at N2, and the ethyl group at C5 could yield a potent and selective inhibitor of a specific biological target, such as a particular protein kinase implicated in disease. The investigation would aim to characterize its chemical properties and screen it against a panel of biological targets to uncover its potential therapeutic utility.

Properties

IUPAC Name

5-ethyl-2-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPHFYYWGELKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Ethyl 2 4 Fluorophenyl Pyrazol 3 Amine

Established Synthetic Pathways to the Pyrazole (B372694) Core

The construction of the pyrazole ring is a well-trodden path in organic synthesis, with several reliable methods at the disposal of chemists. These methods often involve the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, which provides the two necessary nitrogen atoms for the heterocycle.

Cyclocondensation Reactions of Hydrazines with 1,3-Diketones or β-Keto Esters

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The versatility of this method lies in the ready availability of a wide array of substituted hydrazines and 1,3-dicarbonyl compounds, allowing for the synthesis of a diverse library of pyrazole derivatives.

When unsymmetrical 1,3-dicarbonyl compounds are used, the reaction can potentially yield two regioisomeric pyrazoles. The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. For instance, the reaction of a substituted hydrazine with a β-keto ester can be directed to selectively produce a specific regioisomer by carefully controlling the pH of the reaction medium.

One-Pot Multicomponent Synthesis Approaches

In recent years, one-pot multicomponent reactions (MCRs) have gained significant traction in the synthesis of complex molecules, including pyrazoles. acs.orgeurekaselect.com These reactions offer several advantages over traditional multi-step syntheses, such as increased efficiency, reduced waste, and operational simplicity. For pyrazole synthesis, MCRs often involve the in situ generation of one of the key intermediates.

A common MCR approach for pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine in a single pot. beilstein-journals.org In this scenario, the β-ketoester can first react with the hydrazine to form a pyrazolone (B3327878) intermediate, which then undergoes a Knoevenagel condensation with the aldehyde. Subsequent reactions can lead to more complex, fused pyrazole systems. The use of catalysts, such as Lewis acids or organocatalysts, can enhance the efficiency and selectivity of these multicomponent reactions.

Specific Synthetic Routes for 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine

To synthesize the target molecule, this compound, specific starting materials and reaction conditions are required to ensure the correct placement of the ethyl, 4-fluorophenyl, and amine substituents on the pyrazole core.

Reaction of 4-Fluorophenylhydrazine with a β-Ketonitrile

A highly plausible and direct route to this compound involves the cyclocondensation of 4-fluorophenylhydrazine with a suitable β-ketonitrile. The use of a β-ketonitrile, specifically ethyl 2-cyano-3-oxopentanoate, is crucial for introducing both the ethyl group at the 5-position and the amine group at the 3-position of the pyrazole ring.

The reaction mechanism is believed to proceed via the initial nucleophilic attack of the hydrazine on the ketone carbonyl group of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine then leads to the formation of the stable, aromatic this compound. This method is advantageous as it directly installs the desired amine functionality at the 3-position. beilstein-journals.orgnih.gov

Reactant 1Reactant 2ProductKey Feature
4-FluorophenylhydrazineEthyl 2-cyano-3-oxopentanoateThis compoundDirect formation of the pyrazol-3-amine

Optimization of Reaction Conditions: Acidic or Basic Catalysis and Solvent Systems

The efficiency and regioselectivity of the cyclocondensation reaction can be significantly influenced by the reaction conditions. Both acidic and basic catalysis have been employed in pyrazole synthesis.

Acidic Catalysis: The use of an acid catalyst, such as acetic acid or a Lewis acid, can protonate the carbonyl group of the β-ketonitrile, making it more electrophilic and facilitating the initial attack by the hydrazine. This can lead to faster reaction rates.

Basic Catalysis: A base, such as sodium ethoxide or triethylamine, can deprotonate the hydrazine, increasing its nucleophilicity. In the context of β-ketonitrile cyclization, a basic medium can also promote the cyclization step.

The choice of solvent is also critical. Protic solvents like ethanol (B145695) or acetic acid are commonly used as they can facilitate proton transfer steps in the reaction mechanism. Aprotic solvents such as toluene (B28343) or DMF can also be employed, sometimes in combination with a catalyst. The optimal conditions, including the choice of catalyst and solvent, as well as the reaction temperature and time, would need to be determined empirically to maximize the yield and purity of this compound.

ConditionEffect on Reaction
Catalyst
Acidic (e.g., Acetic Acid)Enhances electrophilicity of the carbonyl group, potentially increasing reaction rate.
Basic (e.g., Triethylamine)Increases nucleophilicity of the hydrazine and can promote cyclization.
Solvent
Protic (e.g., Ethanol)Can participate in proton transfer steps, facilitating the reaction.
Aprotic (e.g., Toluene)Can be used, often requiring a catalyst and higher temperatures.

Derivatization Strategies and Analogue Synthesis

The presence of a primary amino group at the 3-position of this compound offers a versatile handle for further derivatization and the synthesis of a wide range of analogues. This allows for the exploration of the structure-activity relationship of this chemical scaffold.

Common derivatization strategies for the amino group include:

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This allows for the introduction of a variety of acyl groups with different electronic and steric properties.

N-Alkylation: Reaction with alkyl halides or other alkylating agents can lead to the formation of secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. researchgate.netmdpi.com

Formation of Fused Heterocycles: The 3-aminopyrazole (B16455) moiety is a key building block for the synthesis of fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities. acs.orgeurekaselect.comresearchgate.netnih.gov

Furthermore, the pyrazole ring itself can be functionalized. For instance, if a halogen atom were introduced onto the pyrazole ring or the phenyl ring, it would open up possibilities for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. mdpi.comst-andrews.ac.uk This would enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, further expanding the library of accessible analogues.

Derivatization StrategyReagentsResulting Analogue
N-AcylationAcyl chloride, BaseN-Acyl-5-ethyl-2-(4-fluorophenyl)pyrazol-3-amine
N-AlkylationAlkyl halide, BaseN-Alkyl-5-ethyl-2-(4-fluorophenyl)pyrazol-3-amine
Reductive AminationAldehyde/Ketone, Reducing agentN-Alkyl-5-ethyl-2-(4-fluorophenyl)pyrazol-3-amine
Pyrazolo[1,5-a]pyrimidine (B1248293) formation1,3-Dicarbonyl compoundSubstituted pyrazolo[1,5-a]pyrimidine
Suzuki-Miyaura Coupling (on a halogenated precursor)Boronic acid, Palladium catalystAryl/heteroaryl substituted analogue
Buchwald-Hartwig Amination (on a halogenated precursor)Amine, Palladium catalystAmino-substituted analogue

Chemical Modification of the Pyrazole Ring System for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. For this compound, modifications can be systematically introduced at several key positions to probe their influence on biological activity. The primary sites for modification include the C3-amino group, the C5-ethyl group, and the N2-substituted 4-fluorophenyl ring.

The C3-amino group is a key site for derivatization. It can undergo a variety of reactions such as acylation, sulfonylation, and reductive amination to introduce diverse functional groups. nih.gov For instance, reaction with various benzoyl chlorides or sulfonyl chlorides would yield a library of amide and sulfonamide derivatives, respectively. The nature of the substituent on these appended groups (e.g., electron-donating or electron-withdrawing) can significantly impact biological interactions. Preliminary SAR on related aminopyrazoles suggests that the presence of electron-withdrawing substituents can be beneficial for certain antibacterial activities. mdpi.com

The N2-aryl substituent, in this case, the 4-fluorophenyl group, is crucial for modulating the electronic properties of the pyrazole ring and for establishing specific interactions with biological targets. SAR exploration would involve synthesizing analogs with different substitution patterns on this phenyl ring. For example, moving the fluorine to the 2- or 3-position, or replacing it with other halogens (Cl, Br) or with electron-donating groups like methoxy, could systematically alter the compound's electronic and steric profile. mdpi.com

Finally, the C5-ethyl group can be varied to explore the impact of steric bulk in this region of the molecule. Replacing the ethyl group with smaller (methyl) or larger, more complex alkyl or cycloalkyl groups could influence binding affinity and selectivity. nih.gov These modifications are typically achieved by starting the synthesis from different β-keto-nitrile precursors.

The table below outlines potential modifications for SAR studies based on the reactivity of the aminopyrazole scaffold.

Position of ModificationType of ModificationReagents/Reaction TypeRationale for SAR Studies
C3-Amino Group AcylationSubstituted Acyl Chlorides, AnhydridesIntroduce amide functionalities to explore hydrogen bonding and steric effects.
SulfonylationSubstituted Sulfonyl ChloridesIntroduce sulfonamides to probe interactions with targets like kinases. mdpi.com
Reductive AminationAldehydes/Ketones, NaBH(OAc)₃Form secondary or tertiary amines to modify basicity and steric bulk. nih.gov
N2-Phenyl Ring Halogen SubstitutionBuchwald-Hartwig AminationVary halogen type (Cl, Br) or position (ortho, meta) to modulate electronic properties.
Alkoxy/Alkyl SubstitutionBuchwald-Hartwig AminationIntroduce electron-donating groups to alter electron density and lipophilicity.
C5-Ethyl Group Alkyl VariationSynthesis from varied β-keto-nitrilesExplore steric tolerance at the C5 position by using methyl, propyl, or cycloalkyl groups. nih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Moiety

5-Aminopyrazoles are exceptionally useful synthons for constructing fused heterocyclic systems, which are core structures in many pharmacologically active compounds. beilstein-journals.org The this compound molecule is an ideal precursor for creating a variety of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, due to the strategic placement of its reactive amino group and adjacent ring carbon. beilstein-journals.org

Pyrazolo[3,4-b]pyridines: This scaffold can be synthesized through the condensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds. A common and effective method involves the multicomponent reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, such as a β-ketonitrile. beilstein-journals.org Another approach is the cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, which can be controlled to produce halogenated or non-halogenated products. nih.govproquest.com The reaction of 5-aminopyrazoles with α,β-unsaturated ketones, catalyzed by agents like ZrCl₄, also yields pyrazolo[3,4-b]pyridine derivatives. mdpi.com

Pyrazolo[1,5-a]pyrimidines: These isomers are typically formed by reacting 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones or 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. beilstein-journals.orgnih.gov The regioselectivity of the reaction, which determines whether a pyrazolo[3,4-b]pyridine or a pyrazolo[1,5-a]pyrimidine is formed, is often dependent on the reaction conditions and the nature of the reactants. beilstein-journals.org The reaction with enaminones, for example, can be directed toward the pyrazolo[1,5-a]pyrimidine product under specific catalytic conditions. researchgate.net

Pyrazolo[3,4-d]pyrimidines: This class of compounds, known as bioisosteres of purines, can be synthesized from 5-aminopyrazoles through several routes. rsc.org A novel one-flask synthetic method involves reacting the 5-aminopyrazole with an N,N-substituted amide (like DMF) in the presence of a coupling agent such as PBr₃, followed by heterocyclization induced by hexamethyldisilazane (B44280) (HMDS). nih.govsemanticscholar.orgnih.gov This procedure involves an initial Vilsmeier amidination followed by an intermolecular cyclization. nih.gov

The following table summarizes the synthesis of these key fused heterocyclic systems starting from this compound.

Target Fused SystemCo-Reactant(s)Typical Conditions/CatalystResulting Product Structure
Pyrazolo[3,4-b]pyridine Aldehyde (R¹-CHO) + β-Ketonitrile (R²-COCH₂CN)Multicomponent reaction, often base-catalyzed (e.g., piperidine). beilstein-journals.org
Alkynyl Aldehyde (R¹-C≡C-CHO)Cascade 6-endo-dig cyclization, Ag or I₂ catalyst. nih.gov
Pyrazolo[1,5-a]pyrimidine β-Dicarbonyl compound (R¹-CO-CH₂-CO-R²)Condensation in acetic acid or ethanol. beilstein-journals.orgnih.gov
Enaminone (e.g., (E)-3-(dimethylamino)-1-arylprop-2-en-1-one)Copper-based catalyst or thermal conditions. researchgate.netresearchgate.net
Pyrazolo[3,4-d]pyrimidine N,N-Dimethylformamide (DMF) + Hexamethyldisilazane (HMDS)One-flask reaction with PBr₃ as coupling agent. nih.govnih.gov

(Note: The images in the table are representative structures illustrating the fused ring system derived from the parent compound and are not actual images from an image generation tool.)

An extensive search of publicly available scientific literature and chemical databases has revealed no specific research data for the compound This compound that aligns with the detailed mechanistic investigations requested.

The search for molecular target identification, including enzyme inhibition studies on kinases (p38MAPK, Bruton's Kinase), cyclooxygenases, and nitric oxide synthases, did not yield any results for this specific compound. Similarly, no information was found regarding its receptor ligand binding profile, specifically for Estrogen Receptor Alpha.

Furthermore, there is no available data on its effects on intracellular signaling cascades or the modulation of target protein activity. Biophysical interaction studies supporting molecular recognition of this compound also appear to be absent from the current scientific literature.

While the pyrazole scaffold is common in compounds designed as kinase inhibitors or other biologically active agents, and the 4-fluorophenyl moiety is a frequent substituent in such molecules, research detailing the specific biological and mechanistic activities of this compound has not been published or is not indexed in the databases searched. Therefore, it is not possible to provide the requested article with the required scientifically accurate and detailed content for each specified section and subsection.

Mechanistic Investigations of Biological Activity Preclinical and in Vitro Focus

Biophysical Interactions Supporting Molecular Recognition

Role of Hydrogen Bonding in Binding Affinity

Hydrogen bonds are pivotal in ensuring the specificity and stability of a ligand within the binding pocket of a protein. researchgate.net For pyrazole (B372694) derivatives, the nitrogen atoms of the pyrazole ring and the amine substituent are key sites for forming these critical interactions. nih.govmdpi.com In the case of 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine, the amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms within the pyrazole ring can serve as hydrogen bond acceptors.

Potential Hydrogen Bond SiteRolePotential Interacting Partner (Amino Acid Residue)
Amine Group (-NH2)DonorAspartic Acid, Glutamic Acid, Serine
Pyrazole Ring NitrogensAcceptorSerine, Threonine, Lysine, Arginine
Fluorine AtomAcceptorSerine, Threonine, Asparagine, Glutamine

Significance of Hydrophobic Interactions in Ligand-Target Engagement

Hydrophobic interactions are a major driving force for the binding of a ligand to its target protein. nih.govresearchgate.net These interactions occur when nonpolar regions of the ligand and the protein associate to minimize their contact with water. For this compound, the ethyl group and the fluorophenyl ring are the primary contributors to hydrophobic interactions.

The ethyl group at the 5-position of the pyrazole ring can fit into a small hydrophobic pocket within the active site of a target protein, contributing to the stability of the ligand-protein complex. The larger fluorophenyl group can engage in more extensive hydrophobic interactions, including π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions are fundamental to the proper orientation and stabilization of the ligand within the binding site. researchgate.net

Hydrophobic MoietyPotential Type of InteractionPotential Interacting Partner (Amino Acid Residue)
Ethyl Groupvan der Waals forcesAlanine (B10760859), Valine, Leucine, Isoleucine
Fluorophenyl Ringπ-π stacking, van der Waals forcesPhenylalanine, Tyrosine, Tryptophan

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Key Structural Features for Biological Potency

The substituent at the 5-position of the pyrazole (B372694) ring is a critical determinant of the molecule's activity. In the case of 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine, the ethyl group contributes to the molecule's lipophilicity and steric profile. The size and conformation of alkyl groups in this position can be essential for achieving optimal potency. nih.gov Flexible alkyl chains, such as an ethyl group, can adopt conformations that allow other polar parts of the molecule to occupy favorable positions near solvent-exposed regions of a target's binding site. nih.gov The hydrophobic nature of the ethyl group can also facilitate van der Waals interactions within hydrophobic pockets of a receptor or enzyme, thereby enhancing binding affinity. The selection of an ethyl group, as opposed to a smaller methyl or a larger propyl group, often represents a balance between achieving sufficient hydrophobic interaction and avoiding steric clashes that could hinder binding.

The 2-(4-fluorophenyl) moiety is a key feature that significantly impacts the molecule's pharmacokinetic and pharmacodynamic properties. The phenyl ring itself provides a scaffold for potential π–π stacking interactions with aromatic amino acid residues like tryptophan and phenylalanine in a binding pocket. nih.gov The substitution of a fluorine atom at the para-position of this phenyl ring has several important consequences.

Fluorine is a highly electronegative atom that can alter the electronic distribution of the phenyl ring, potentially influencing its interaction with the target protein. Furthermore, the carbon-fluorine (C-F) bond is metabolically stable, which can enhance the compound's metabolic stability and bioavailability. mdpi.com Fluorine substitution can also increase the binding affinity of a ligand to its protein target. mdpi.com The fluorine atom may participate in hydrogen bonding or other dipole-dipole interactions, further anchoring the molecule within the active site. nih.gov For instance, studies on similar fluorinated compounds have shown that these interactions can be crucial for potent biological activity. researchgate.net

The 3-amino group is a fundamental pharmacophore for a vast number of pyrazole-based inhibitors. nih.gov This primary amine functionality is a versatile hydrogen bond donor and can also act as a hydrogen bond acceptor, enabling it to form crucial interactions with the hinge region or other key residues in the ATP-binding pocket of kinases, a common target for pyrazole derivatives. nih.govnih.gov The presence of a free amino group is a characteristic of many aminopyrazole frameworks that are advantageous for developing potent ligands for various enzymes and receptors. nih.gov The ability of the -NH2 group to establish one or more hydrogen bonds is often the primary anchor for the entire molecule, orienting the other substituents for optimal secondary interactions. researchgate.net The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core, for example, is a recognized pharmacophore in the development of kinase inhibitors, highlighting the importance of this amino functionality for hinge binding. nih.gov

Two-Dimensional (2D) QSAR Methodologies

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies are computational techniques used to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.goveurjchem.com These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural requirements for potency. nih.govresearchgate.net

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. For pyrazole derivatives, a wide range of physicochemical descriptors are employed to build predictive models. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

A typical 2D-QSAR study on pyrazole analogs might involve the calculation of the descriptors listed in the table below. eurjchem.com These descriptors are then used as independent variables in a statistical model to predict the biological activity (e.g., pIC50), which serves as the dependent variable. acs.org

Descriptor CategoryDescriptor NameDescriptionRelevance to Biological Activity
HydrophobicLogP(o/w)Octanol/water partition coefficient, a measure of lipophilicity. eurjchem.comInfluences membrane permeability and hydrophobic interactions with the target.
ElectronicDipole MomentA measure of the overall polarity of the molecule. eurjchem.comAffects long-range intermolecular interactions and solubility.
Steric/TopologicalMolecular Weight (MW)The mass of one mole of the substance. eurjchem.comRelates to the size of the molecule and its fit within a binding pocket.
TopologicalBalaban J IndexA topological index that encodes information about the size and branching of the molecule. nih.govCorrelates with molecular shape and steric hindrance.
Hydrogen BondingH-bond Acceptors (a_acc)Number of hydrogen bond acceptor atoms. eurjchem.comQuantifies the potential for forming hydrogen bonds with the target.
Hydrogen BondingH-bond Donors (a_don)Number of hydrogen bond donor atoms. eurjchem.comQuantifies the potential for forming hydrogen bonds with the target.
ThermodynamicTotal Energy (ETotal)The total energy of the molecule in its ground state conformation. eurjchem.comReflects the stability of the molecule.

Once a set of relevant descriptors has been calculated for a series of pyrazole analogs, statistical methods are employed to develop a mathematical equation that correlates these descriptors with biological activity. The goal is to create a robust model with high predictive power. shd-pub.org.rs Several statistical techniques are commonly used in 2D-QSAR studies of pyrazole derivatives. nih.gov

Multiple Linear Regression (MLR): This is one of the most common methods used to build a linear relationship between the dependent variable (activity) and a set of independent variables (descriptors). eurjchem.comacs.org An example of a generic MLR equation is: pIC50 = c0 + c1(D1) + c2(D2) + ... + cn(Dn) Where c0 is a constant, c1...cn are the regression coefficients, and D1...Dn are the molecular descriptors.

Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.govacs.org It reduces the descriptor variables to a smaller set of orthogonal components and then performs regression on these components.

The validity and predictive ability of the developed QSAR models are assessed using several statistical parameters, as shown in the table below. researchgate.netresearchgate.net

Statistical ParameterSymbolDescriptionAcceptable Value
Correlation CoefficientrMeasures the quality of the linear relationship between predicted and observed activities for the training set. eurjchem.comClose to 1.0
Coefficient of DeterminationRepresents the proportion of the variance in the dependent variable that is predictable from the independent variables. eurjchem.com> 0.6
Leave-One-Out Cross-Validation CoefficientQ² or r²cvA measure of the internal predictive ability of the model. eurjchem.com> 0.5
External Validation CoefficientR²pred or r²testMeasures the predictive power of the model on an external set of compounds not used in model generation. researchgate.net> 0.6

These statistical models, once validated, can be used to predict the biological activity of newly designed pyrazole derivatives, thereby guiding synthetic efforts toward more potent compounds. nih.govresearchgate.net

Three-Dimensional (3D) QSAR Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are pivotal in modern drug discovery, providing insights into the interaction between ligands and their target receptors. These computational techniques correlate the biological activity of a set of compounds with their 3D properties, such as shape and electrostatic potential. By generating predictive models, 3D-QSAR aids in the rational design of new, more potent molecules.

Comparative Molecular Field Analysis (CoMFA) for Steric and Electrostatic Fields

CoMFA is a widely used 3D-QSAR technique that evaluates the steric and electrostatic fields of a series of molecules. The process involves aligning the compounds, placing them in a 3D grid, and calculating the interaction energies between a probe atom and each molecule at the grid points. These calculated fields are then correlated with the biological activities of the compounds using statistical methods like Partial Least Squares (PLS) regression. The resulting model is often visualized as contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish activity. For instance, green contours typically indicate areas where bulky substituents are favorable for activity, while yellow contours suggest that steric hindrance in those regions is detrimental. Similarly, red and blue contours represent regions where negative and positive electrostatic potentials, respectively, are preferred.

Comparative Molecular Similarity Indices Analysis (CoMSIA) for Diverse Interaction Fields

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. A key difference in CoMSIA is the use of a Gaussian function to calculate the similarity indices at each grid point, which results in smoother contour maps that are often easier to interpret. This method provides a more comprehensive understanding of the ligand-receptor interactions by delineating the specific types of non-covalent interactions that are crucial for biological activity. For example, yellow and white contours in CoMSIA maps typically indicate favorable and unfavorable hydrophobic regions, respectively, while cyan and purple contours highlight areas where hydrogen bond donor and acceptor groups are beneficial for activity.

Alignment Strategies for Robust 3D-QSAR Model Development

The alignment of molecules is a critical step in the development of reliable 3D-QSAR models. The goal is to superimpose the compounds in a manner that reflects their putative binding mode to the biological target. Common alignment strategies include:

Ligand-based alignment: This method relies on superimposing the molecules based on a common substructure or pharmacophore. It is often used when the structure of the target receptor is unknown.

Receptor-based alignment (Docking): When the 3D structure of the target protein is available, molecular docking can be used to predict the binding pose of each ligand in the active site. These docked conformations are then used for the 3D-QSAR analysis, providing a more biologically relevant alignment.

The quality of the alignment directly impacts the statistical significance and predictive power of the resulting CoMFA and CoMSIA models. A robust alignment ensures that the calculated fields accurately represent the structural features responsible for the observed biological activities.

While these methodologies are frequently applied to various classes of pyrazole derivatives in the pursuit of novel therapeutics, the scientific community has yet to publish a dedicated study applying these specific 3D-QSAR analyses to this compound. Such a study would be invaluable for guiding the optimization of this compound for any potential biological targets.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking simulations for pyrazole (B372694) derivatives aim to elucidate their binding modes within the active sites of various protein targets. These simulations can reveal the most energetically favorable conformations of the ligand and its orientation relative to key residues in the binding pocket. For compounds structurally related to 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine, docking studies have been instrumental in understanding their mechanism of action. For instance, various pyrazole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), Bruton's tyrosine kinase (BTK), and other kinases, demonstrating the versatility of the pyrazole scaffold in engaging with diverse protein architectures. nih.gov The predicted binding modes often highlight the importance of the pyrazole core in establishing key interactions, while the substituents dictate specificity and potency.

A critical output of molecular docking is the identification of key interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For amino-pyrazole compounds, the amino group and the nitrogen atoms of the pyrazole ring are often involved in forming hydrogen bonds with the protein backbone or specific residues. nih.gov For example, in a study of a different amino-pyrazole, the amino group was found to form a hydrogen bond with the NH of an asparagine residue, while the pyrazole NH group established a hydrogen bond with an alanine (B10760859) backbone. nih.gov The 4-fluorophenyl group of this compound would be expected to engage in hydrophobic interactions and potentially halogen bonds, further stabilizing the ligand-protein complex. The ethyl group would likely occupy a hydrophobic pocket within the active site.

By performing docking studies against a panel of known biological targets, it is possible to identify potential molecular targets for a given compound, a process sometimes referred to as reverse docking. Given the established activities of many pyrazole derivatives, potential targets for this compound could include various kinases, as the pyrazole scaffold is a common feature in many kinase inhibitors. nih.gov For example, pyrazole derivatives have been identified as inhibitors of p38 MAP kinase and VEGFR-2. nih.gov Docking simulations can provide a binding affinity score, which helps to rank potential targets and prioritize them for further experimental validation.

Interaction Type Potential Interacting Groups on Compound Potential Interacting Amino Acid Residues
Hydrogen BondingPyrazole ring nitrogens, Amino groupAsp, Glu, Asn, Gln, Ser, Thr, Main chain C=O or N-H
HydrophobicEthyl group, Phenyl ringAla, Val, Leu, Ile, Phe, Trp, Met
Pi-Pi StackingPhenyl ring, Pyrazole ringPhe, Tyr, Trp, His
Halogen BondingFluorine atomBackbone carbonyl oxygen, Ser, Thr

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the structural, electronic, and energetic properties of molecules with a high degree of accuracy.

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule, known as geometry optimization. For a related compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, DFT calculations using the B3LYP/6-311+G(2d,p) level of theory have been performed to optimize the molecular geometry. tandfonline.com Similar calculations for this compound would reveal bond lengths, bond angles, and dihedral angles of its lowest energy conformer. Conformational landscape analysis can also be performed to identify other low-energy conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and the relative orientation of the ethyl and fluorophenyl substituents. For instance, crystallographic data of a similar compound, 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one, shows specific dihedral angles between the pyrazole ring and the attached phenyl rings, which can be compared with DFT-calculated values. nih.govnih.gov

DFT is also used to analyze the electronic properties of a molecule, including the distribution of electron density and the energies of the molecular orbitals. materialsciencejournal.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. materialsciencejournal.org For pyrazole derivatives, the HOMO is often localized on the electron-rich pyrazole ring and the amino substituent, while the LUMO may be distributed over the aromatic system. Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its intermolecular interactions. tandfonline.commdpi.com

Calculated Property Significance Example Finding for Related Pyrazoles
Optimized GeometryProvides the most stable 3D structure, bond lengths, and angles.The pyrazole ring is essentially planar. nih.govnih.gov
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.A low energy gap suggests higher chemical reactivity. mdpi.com
Molecular Electrostatic Potential (MEP)Maps electron density to predict sites for electrophilic and nucleophilic attack.Negative potential is often located on nitrogen and fluorine atoms. tandfonline.commdpi.com
Natural Bond Orbital (NBO) AnalysisDescribes charge transfer and intramolecular delocalization.Reveals hyperconjugative interactions that stabilize the molecule. acs.org

Advanced Computational Techniques

Specific Molecular Electrostatic Potential (MEP) analysis data for this compound is not available in the reviewed literature.

MEP analysis is a computational method used to visualize the electron density distribution of a molecule, which is crucial for predicting its reactivity. researchgate.net The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net For pyrazole derivatives, MEP studies help identify the most reactive sites, such as the nitrogen atoms of the pyrazole ring and the amine group, guiding the understanding of their interaction with biological targets. researchgate.net

Detailed in silico predictions of the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound have not been published.

Computational tools like SwissADME are frequently used to evaluate the pharmacological potential of heterocyclic compounds. researchgate.netmdpi.com These predictions assess compliance with established guidelines such as Lipinski's Rule of Five, which helps to forecast a compound's oral bioavailability. mdpi.com Key parameters typically evaluated include molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). researchgate.netmdpi.com Additionally, pharmacokinetic properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential for inhibiting cytochrome P450 enzymes are often predicted. mdpi.com

Table 1: Predicted Physicochemical and Drug-likeness Properties (Hypothetical Data)

No specific data is available for this compound. The table below is a template illustrating the typical parameters assessed.

Parameter Predicted Value Acceptable Range
Molecular Formula C11H12FN3 N/A
Molecular Weight 205.23 g/mol < 500 g/mol
LogP (Lipophilicity) Data not available ≤ 5
Hydrogen Bond Donors Data not available ≤ 5
Hydrogen Bond Acceptors Data not available ≤ 10
Molar Refractivity Data not available 40-130

Table 2: Predicted Pharmacokinetic (ADME) Properties (Hypothetical Data)

No specific data is available for this compound. The table below is a template illustrating the typical parameters assessed.

Property Prediction
Gastrointestinal (GI) Absorption Data not available
Blood-Brain Barrier (BBB) Permeant Data not available
P-glycoprotein (P-gp) Substrate Data not available
CYP1A2 Inhibitor Data not available
CYP2C9 Inhibitor Data not available
CYP2C19 Inhibitor Data not available
CYP2D6 Inhibitor Data not available
CYP3A4 Inhibitor Data not available

Preclinical Pharmacological Potential in Vitro Investigations

Antimicrobial Research Focus

Pyrazole (B372694) derivatives are a well-established class of heterocyclic compounds extensively studied for their antimicrobial capabilities. nih.gov Research has explored their efficacy against a variety of microbial pathogens.

Spectrum of Activity against Bacterial and Fungal Strains

The pyrazole nucleus is a core component in many compounds exhibiting a broad spectrum of antibacterial and antifungal activities. nih.gov Fluorine substitution, a feature of the title compound, is often employed in medicinal chemistry to enhance biological activity. nih.gov While specific data for 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine is not available, numerous studies on other pyrazole derivatives have demonstrated their potential to inhibit the growth of various bacterial and fungal strains.

Mechanistic Insights into Antimicrobial Action, including Resistance Mechanisms

The mechanisms through which pyrazole derivatives exert their antimicrobial effects are diverse. Some are known to act as inhibitors of essential microbial enzymes, disrupting critical cellular processes. The development of resistance to existing antimicrobial agents has spurred research into novel compounds like pyrazole derivatives that may offer alternative mechanisms of action. nih.gov

Anti-inflammatory Research Focus

The anti-inflammatory potential of pyrazole derivatives is a significant area of investigation. Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core, highlighting the therapeutic relevance of this chemical scaffold. researchgate.netnih.gov

Cellular Assays for Inhibition of Inflammatory Mediators and Pathways

Preclinical studies on various pyrazole derivatives have demonstrated their ability to inhibit key inflammatory mediators. In cellular assays, these compounds have been shown to target enzymes like cyclooxygenases (COX), which are crucial in the inflammatory cascade. researchgate.netnih.gov The inhibition of such pathways leads to a reduction in the production of pro-inflammatory prostaglandins.

Investigation of Free Radical Scavenging Capabilities

Oxidative stress is closely linked to inflammation, and the antioxidant properties of chemical compounds can contribute to their anti-inflammatory effects. Certain pyrazole derivatives have been evaluated for their ability to scavenge free radicals. nih.govmdpi.comnih.govresearchgate.net Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test are commonly used to determine this antioxidant potential. nih.govresearchgate.net The capacity to neutralize reactive oxygen species can mitigate cellular damage and modulate inflammatory responses.

Anticancer Research Focus

The anticancer properties of pyrazole-based compounds represent a growing field of research. nih.govnih.gov The structural versatility of the pyrazole scaffold allows for the design of molecules that can interact with various targets involved in cancer progression. nih.gov Preclinical in vitro studies on different 5-aminopyrazole derivatives have shown promising anti-proliferative activity against various cancer cell lines. nih.gov These findings underscore the potential of the pyrazole core in the development of novel anticancer agents.

In Vitro Inhibition of Cancer Cell Proliferation

The evaluation of a compound's ability to inhibit the growth of cancer cell lines is a foundational step in preclinical oncology research. Typically, a panel of diverse human cancer cell lines, representing various tumor types, would be utilized to assess the antiproliferative activity of This compound . This process involves treating the cancer cells with varying concentrations of the compound and measuring the inhibition of cell growth, often through assays like the MTT or SRB assay. The results are generally reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Despite the known anticancer properties of many pyrazole derivatives, specific studies detailing the IC₅₀ values of This compound against any cancer cell lines are not currently available in published scientific literature. Therefore, a data table of its specific activity cannot be provided.

Studies on Mechanisms of Cell Apoptosis and Autophagy Induction

Beyond inhibiting proliferation, understanding the mechanism by which a compound induces cancer cell death is crucial. For novel pyrazole compounds, investigations typically focus on their ability to trigger programmed cell death (apoptosis) or cellular self-degradation (autophagy). These studies often involve techniques such as flow cytometry to detect apoptotic markers (e.g., Annexin V staining) or Western blotting to measure the expression levels of key proteins involved in apoptotic and autophagic pathways (e.g., caspases, Bcl-2 family proteins, LC3-II).

There are currently no specific published studies that investigate the mechanisms of apoptosis or autophagy induction related to This compound . Consequently, detailed findings on its effects on these cellular processes cannot be reported.

Kinase Inhibition Research Focus

A significant area of interest for pyrazole-based compounds is their potential as kinase inhibitors. Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets.

Selectivity Profiling against Relevant Kinase Panels

To understand the specific targets of a potential kinase inhibitor, its selectivity is profiled against a broad panel of kinases. This screening provides a comprehensive view of which kinases the compound inhibits and at what concentrations, helping to identify its primary targets and potential off-target effects. This is a critical step in assessing the compound's therapeutic potential and predicting its safety profile.

A kinase selectivity profile for This compound has not been made publicly available in scientific databases or literature. Therefore, a data table illustrating its inhibitory activity against a panel of kinases cannot be generated.

Potency and Efficacy Determination in Kinase Assays

Once primary kinase targets are identified, further enzymatic assays are conducted to precisely determine the potency and efficacy of the compound's inhibitory activity. These assays measure key parameters such as the IC₅₀ (the concentration of the inhibitor required to reduce enzyme activity by half) or the Ki (the inhibition constant). This data is fundamental to understanding the compound's strength as a kinase inhibitor.

As there is no available information on the specific kinase targets of This compound , no data on its potency and efficacy from kinase assays can be presented.

Emerging Research Applications and Future Directions

Role of 5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine as a Pharmacophore in Novel Drug Design

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The structure of this compound contains several key features that define its value as a pharmacophore for designing new drugs. The 5-aminopyrazole moiety is a particularly advantageous framework, providing useful ligands for various enzymes and receptors. nih.gov

The core pyrazole (B372694) ring is an aromatic, five-membered heterocycle that is relatively stable to metabolic degradation, a desirable property in drug candidates. nih.gov The two adjacent nitrogen atoms are critical to its electronic properties and ability to form hydrogen bonds. Specifically, the 3-amino group (-NH2) is a potent hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within the binding site of a biological target, such as a protein kinase. scirp.org

Furthermore, the substituents on the pyrazole ring allow for extensive modification to fine-tune pharmacological properties:

The 2-(4-fluorophenyl) group influences the molecule's lipophilicity and can engage in specific interactions, such as halogen bonding, which can enhance binding affinity and selectivity. The inclusion of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability. nih.gov

The 5-ethyl group provides a steric component that can be optimized to fit into specific hydrophobic pockets within a target protein, thereby influencing potency and selectivity.

The 5-aminopyrazole framework is a versatile and highly useful building block in drug discovery, serving as a key starting material for a wide range of bioactive compounds. nih.govnih.govbeilstein-journals.org This structural motif is central to the design of inhibitors for targets like p38 MAP kinase, making it a valuable scaffold for developing treatments for inflammatory diseases. scirp.org

Exploration of New Therapeutic Areas Based on Pyrazole Scaffold Properties

The pyrazole scaffold is renowned for its broad spectrum of pharmacological activities. mdpi.combeilstein-journals.org Derivatives have been investigated for numerous conditions, indicating that analogs of this compound could be developed for a wide array of therapeutic applications. The versatility of the pyrazole core allows it to serve as the foundation for drugs targeting diverse biological pathways. frontiersin.org

Key therapeutic areas where pyrazole derivatives have shown significant promise include:

Oncology: Pyrazole derivatives are extensively explored as anticancer agents. mdpi.comnih.gov They form the core of numerous protein kinase inhibitors, which are a cornerstone of targeted cancer therapy. nih.gov Marketed drugs like Crizotinib and Ruxolitinib contain a pyrazole ring and are used to treat various cancers. nih.gov The pyrazole scaffold has been used to design inhibitors for targets like VEGFR2, EGFR, and Aurora kinases, which are critical in tumor growth and proliferation. nih.govresearchgate.net

Inflammation: The anti-inflammatory potential of pyrazoles is well-documented, most famously by the COX-2 inhibitor Celecoxib. mdpi.commdpi.com The scaffold is effective in designing molecules that can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or by suppressing the production of pro-inflammatory mediators like TNF-α and various interleukins. frontiersin.orgrsc.org

Neurodegenerative and Neurological Disorders: Emerging research has highlighted the potential of pyrazole-based compounds as neuroprotective agents. nih.gov They have been investigated for activity against targets relevant to conditions like Alzheimer's disease and epilepsy. nih.govresearchgate.net Certain pyrazole derivatives have shown the ability to ameliorate oxidative stress and neuroinflammation, which are key pathological features of many neurological diseases. nih.govresearchgate.net

Infectious Diseases: The pyrazole nucleus is a component of various compounds with demonstrated antibacterial, antifungal, and antiviral activities. nih.govbeilstein-journals.org Modifications to the pyrazole scaffold have yielded potent agents against various pathogens.

The table below summarizes the diverse applications of the pyrazole scaffold, highlighting its potential across different disease areas.

Therapeutic AreaKey Molecular Targets/MechanismsExample Compound Classes
Oncology Protein Kinase Inhibition (e.g., VEGFR, EGFR, JAK) nih.govresearchgate.netPyrazole-based Tyrosine Kinase Inhibitors
Inflammation COX-2, LOX, TNF-α, Interleukins frontiersin.orgrsc.orgDiaryl-pyrazoles, Pyrazole-hybrids
Neurology Monoamine Oxidase (MAO), Opioid Receptors frontiersin.orgnih.govPyrazoline derivatives, Pyrazolone (B3327878) derivatives
Infectious Diseases Bacterial and Fungal Enzyme Inhibition nih.govbeilstein-journals.orgSubstituted aminopyrazoles
Diabetes α-glucosidase inhibition nih.govFused pyrazole derivatives

Advancements in Synthetic Methodologies for Enhanced Compound Libraries

The exploration of the full therapeutic potential of the this compound scaffold requires the synthesis of large and diverse libraries of related compounds for biological screening. Modern synthetic chemistry has provided several powerful methodologies to achieve this efficiently.

Classical Synthesis: The traditional Knorr pyrazole synthesis and related cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds remain fundamental methods for creating the pyrazole core. mdpi.com These methods are reliable for producing a variety of substituted pyrazoles.

Multicomponent Reactions (MCRs): MCRs have become a cornerstone of modern medicinal chemistry for their efficiency and ability to generate molecular complexity in a single step. mdpi.combeilstein-journals.org These reactions combine three or more starting materials in one pot to form a final product that incorporates portions of all reactants. This approach is ideal for rapidly building libraries of pyrazole derivatives with diverse substitutions, enhancing the efficiency of the drug discovery process. rsc.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods. For pyrazole synthesis, this includes microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. pharmacognosyjournal.netnih.gov The use of novel, reusable catalysts and solvent-free reaction conditions further contributes to the sustainability of compound library production. acs.orgresearchgate.net

Domino and Tandem Reactions: Advanced strategies like copper-catalyzed domino reactions allow for the construction of complex pyrazoles through a sequence of bond-forming events in a single operation, offering high regioselectivity and efficiency. nih.gov

The table below provides an overview of key synthetic strategies for pyrazole derivatives.

Synthetic MethodologyDescriptionAdvantages
Knorr Synthesis Cyclocondensation of a hydrazine (B178648) with a β-ketoester or 1,3-diketone. mdpi.comWell-established, reliable, good for specific targets.
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction to form the final product. mdpi.combeilstein-journals.orgHigh efficiency, atom economy, rapid generation of chemical diversity.
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. pharmacognosyjournal.netnih.govDrastically reduced reaction times, often higher yields, cleaner reactions.
Catalytic Methods Use of metal catalysts (e.g., copper, palladium) to facilitate novel bond formations. mdpi.comnih.govHigh regioselectivity, access to structures not available via classical methods.

Integration of In Silico and Experimental Research Paradigms for Rational Design

The modern drug discovery process relies heavily on the synergy between computational (in silico) and experimental laboratory research for the rational design of new drugs. nih.gov This integrated paradigm is particularly effective for optimizing scaffolds like this compound.

The process typically follows an iterative cycle:

In Silico Design and Screening: The process often begins with computational modeling. eurasianjournals.com A three-dimensional model of the target protein is used for molecular docking studies, where large virtual libraries of compounds are screened to predict their binding affinity and orientation within the target's active site. nih.govtandfonline.com This allows researchers to prioritize a smaller, more promising set of compounds for synthesis, saving significant time and resources. nih.gov

Chemical Synthesis: The top-ranked candidates from the virtual screening are then synthesized using the advanced methodologies described previously.

Experimental Validation: The synthesized compounds undergo in vitro biological evaluation to determine their actual activity against the target and their effects on cells. nih.gov

Structure-Activity Relationship (SAR) Analysis: The experimental data are used to build SAR models, which correlate specific structural features of the synthesized molecules with their biological activity. These findings are then fed back into the computational models to refine the next round of drug design. frontiersin.org

This iterative loop of computational prediction, synthesis, and experimental testing accelerates the journey from a starting scaffold to a potent and selective drug candidate. nih.gov For pyrazole derivatives, this approach has been successfully used to design inhibitors for various targets, including enzymes implicated in cancer and inflammation. nih.govtandfonline.com Comprehensive computational analyses, including molecular dynamics simulations, can further evaluate the stability of the compound within the protein's binding pocket over time, providing deeper insights into the molecular interactions. eurasianjournals.comnih.gov

Q & A

Q. What computational tools predict the solubility and formulation compatibility of this compound?

  • Methodological Answer :
  • QSAR Models : Use ALOGPS 2.1 to estimate logP (~2.5) and aqueous solubility (~0.1 mg/mL) .
  • Molecular Dynamics : Simulate interactions with excipients (e.g., PEG 400) to assess colloidal stability.
  • Experimental Validation : Perform shake-flask assays in PBS (pH 7.4) and compare with predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Ethyl-2-(4-fluorophenyl)pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.